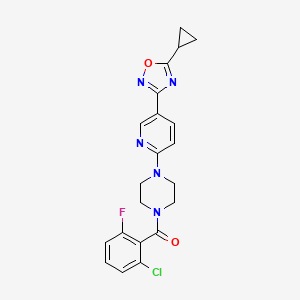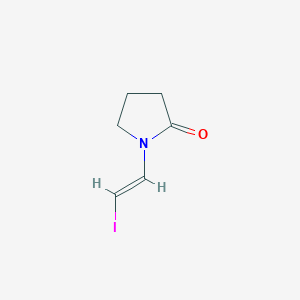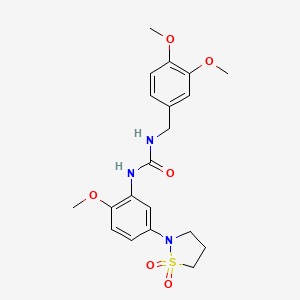
1-(3,4-Dimethoxybenzyl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,4-Dimethoxybenzyl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)urea is a useful research compound. Its molecular formula is C20H25N3O6S and its molecular weight is 435.5. The purity is usually 95%.
BenchChem offers high-quality 1-(3,4-Dimethoxybenzyl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3,4-Dimethoxybenzyl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Biological and Chemical Interactions
The compound of interest, due to its structural complexity, may exhibit unique interactions with biological systems. While specific research on this compound is scarce, analogous substances have demonstrated a broad spectrum of biological activities. For instance, (thio)urea and benzothiazole derivatives, which share structural motifs with the compound, have been extensively studied for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. These studies suggest that similar compounds could modulate biological pathways and interact with cellular targets in significant ways, potentially leading to therapeutic applications (Rosales-Hernández et al., 2022).
Environmental Impact and Toxicology
Research on related urea-based compounds has also touched upon their environmental impact and toxicological profiles. For example, urease inhibitors have been explored for their role in reducing ammonia emissions in agricultural settings, thereby mitigating environmental pollution. Such studies indicate the environmental relevance of urea derivatives and their potential for contributing to sustainable agricultural practices. Additionally, the toxicological aspects of urea-based compounds, including their potential cytotoxicity and genotoxicity, have been subjects of investigation, highlighting the importance of understanding the safety and environmental implications of these chemicals (Husain & Husain, 2007).
Potential Therapeutic Applications
Urea derivatives have been acknowledged for their therapeutic potential, particularly in drug design where they are valued for their ability to form specific interactions with biological targets. This has led to the incorporation of urea functional groups in a variety of drug candidates aimed at treating diseases such as cancer, neurodegenerative disorders, and infectious diseases. The unique hydrogen bonding capabilities of ureas make them integral in enhancing the selectivity, stability, and pharmacokinetic profiles of pharmaceutical compounds (Jagtap et al., 2017).
特性
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methoxyphenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O6S/c1-27-17-8-6-15(23-9-4-10-30(23,25)26)12-16(17)22-20(24)21-13-14-5-7-18(28-2)19(11-14)29-3/h5-8,11-12H,4,9-10,13H2,1-3H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCZVWDXIFJHQBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)N2CCCS2(=O)=O)NC(=O)NCC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-Dimethoxybenzyl)-3-(5-(1,1-dioxidoisothiazolidin-2-yl)-2-methoxyphenyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

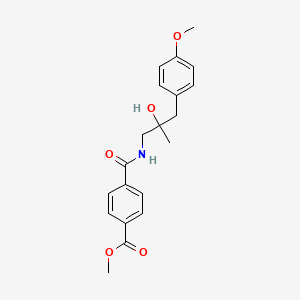
![6-chloro-N-[(3-phenyl-1,2-oxazol-5-yl)methyl]pyridine-3-sulfonamide](/img/structure/B2473842.png)



![ethyl 2-[3-(4-methylstyryl)-6-oxo-5,6-dihydro-1(4H)-pyridazinyl]acetate](/img/structure/B2473847.png)
![(4E)-4-[(4-chlorophenyl)(hydroxy)methylidene]-5-(4-hydroxy-3-methoxyphenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B2473849.png)
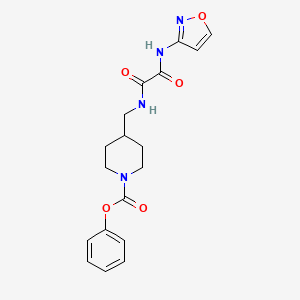
![N-(3,4-dimethoxyphenethyl)-4-((8-oxo-6-((2-oxo-2-phenylethyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide](/img/structure/B2473851.png)

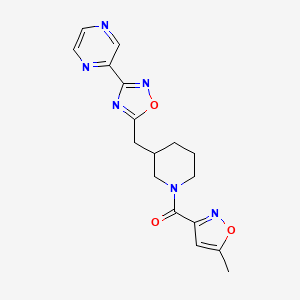
![N-(2-(4-(4-methoxyphenyl)piperazin-1-yl)ethyl)-3-(5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/no-structure.png)
